molecular formula C14H11ClN2O4 B5785676 4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide

4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5785676
M. Wt: 306.70 g/mol
InChI Key: QMFRJXWRXPLSCB-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methoxyphenyl)-2-nitrobenzamide is a substituted benzamide derivative featuring a chloro group at the 4-position, a nitro group at the 2-position on the benzamide ring, and a 3-methoxyphenyl substituent on the amide nitrogen. The compound’s key functional groups—chloro, nitro, and methoxy—impart distinct electronic and steric effects, influencing solubility, reactivity, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-6-5-9(15)7-13(12)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFRJXWRXPLSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, followed by the addition of a nitrating agent like nitric acid to introduce the nitro group. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiols (R-SH).

Major Products Formed

    Oxidation: 4-amino-N-(3-methoxyphenyl)-2-nitrobenzamide.

    Reduction: 4-chloro-N-(3-methoxyphenyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxyphenyl groups contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

4-Chloro-N-(3-Methoxyphenyl)-3-Nitrobenzamide (C₁₄H₁₁ClN₂O₄)
  • Key Differences : The nitro group is at the 3-position instead of the 2-position.
  • The molecular weight (306.70 g/mol) and hydrogen-bonding capacity (1 donor, 7 acceptors) remain comparable to the target compound .
4-Chloro-N-(2-Ethoxyphenyl)-2-Nitrobenzamide (C₁₅H₁₃ClN₂O₄)
  • Key Differences : The methoxy group is replaced by ethoxy at the 2-position on the phenyl ring.
  • Impact : Increased lipophilicity (logP = 3.77 vs. ~3.0 for methoxy analogs) due to the longer alkyl chain. The ethoxy group may also influence crystal packing via altered van der Waals interactions .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide
  • Key Differences : Bromo replaces chloro at the 4-position, and the nitro group is on the aniline ring.
  • Impact : Bromo’s larger atomic radius may enhance halogen bonding, while the nitro group’s position on the aniline ring could modify electronic effects on the amide bond .
N-(3-Chlorophenethyl)-4-Nitrobenzamide
  • Key Differences : A phenethylamine backbone replaces the methoxyphenyl group.
  • Impact : The flexible ethylene linker may enhance conformational freedom, affecting binding to biological targets. Synthesized via Schotten-Baumann reaction, similar to the target compound’s likely route .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
4-Chloro-N-(3-methoxyphenyl)-2-nitrobenzamide* ~306.70 ~3.0 1 7 ~63
4-Chloro-N-(3-methoxyphenyl)-3-nitrobenzamide 306.70 1 7
4-Chloro-N-(2-ethoxyphenyl)-2-nitrobenzamide 320.73 3.78 1 7 62.92
N-(3-Chlorophenethyl)-4-nitrobenzamide 1 6

*Estimated based on structural analogs.

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